molecular formula C16H11FO3S B2790187 4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid CAS No. 929974-17-4

4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B2790187
CAS No.: 929974-17-4
M. Wt: 302.32
InChI Key: DEPBHAFMNBOKGD-UHFFFAOYSA-N
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Description

4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a fluorine atom and a phenoxymethyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group, such as a halide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, involving the benzothiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or phenoxymethyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, phenols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate or pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-phenoxybenzoic acid
  • 3-(Phenoxymethyl)-1-benzothiophene-2-carboxylic acid
  • 4-Fluoro-1-benzothiophene-2-carboxylic acid

Uniqueness

4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid is unique due to the combination of its fluorine atom, phenoxymethyl group, and benzothiophene core. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced binding affinity to biological targets, and potential for diverse chemical reactivity. These properties make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3S/c17-12-7-4-8-13-14(12)11(15(21-13)16(18)19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPBHAFMNBOKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(SC3=CC=CC(=C32)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-17-4
Record name 4-fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid
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